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Compound of Interest

Compound Name: Cinatrin B
CAS No.: 136266-34-7
Cat. No.: B163754
Get Quote
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Executive Summary

(-)-Cinatrin B is a potent phospholipase A2 (PLA2) inhibitor isolated from the fungus
Circinotrichum falcatisporum. Structurally, it is characterized by a unique spiro-

-dilactone (or spiro-
-lactone-

-lactam depending on the congener) core containing contiguous stereocenters, including a
challenging quaternary carbon.

This guide details the first enantiospecific total synthesis of (-)-cinatrin B, developed by
Rizzacasa and colleagues. The route is distinguished by its use of the chiral pool (D-arabinose)
to establish absolute configuration and a highly diastereoselective Ireland-Claisen
rearrangement to construct the sterically congested quaternary center. This approach provides
a robust, self-validating system for accessing the cinatrin scaffold for structure-activity
relationship (SAR) studies.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b163754#bc-rfq
https://www.benchchem.com/product/b163754/docs?utm_src=pdf-body#enantiospecific-synthesis-of-cinatrin-b-a-technical-guide
https://www.benchchem.com/product/b163754/docs?utm_src=pdf-body#enantiospecific-synthesis-of-cinatrin-b-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163754?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Analysis & Retrosynthesis

The primary synthetic challenge of (-)-cinatrin B is the spirocyclic core and the quaternary
stereocenter at the spiro-junction. The retrosynthetic logic relies on disconnecting the spiro-
lactone to a linear precursor capable of undergoing a stereocontrolled rearrangement.

Retrosynthetic Logic
e Spiro-Lactone Disconnection: The final spiro-lactone is traced back to a

-unsaturated acid.

o Stereochemical Relay: The quaternary center is installed via a [3,3]-sigmatropic
rearrangement (Ireland-Claisen), which transfers chirality from a secondary allylic alcohol to
the adjacent carbon bond.

» Chiral Pool Origin: The furanose backbone is derived from D-arabinose, ensuring the correct
absolute configuration of the initial stereocenters.

Visualization: Retrosynthetic Tree
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Figure 1: Retrosynthetic analysis of (-)-cinatrin B tracing back to D-arabinose.

Detailed Synthetic Pathway[1][2]

The synthesis is executed in three distinct phases: chiral pool manipulation, the key
sigmatropic rearrangement, and post-rearrangement elaboration.
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Phase 1: Preparation of the Ireland-Claisen Precursor

The synthesis commences with D-arabinose, which possesses the requisite stereochemistry at
C2, C3, and C4.

» Protection & Furanose Formation: D-arabinose is converted into a protected furanose
derivative. This typically involves acetonide protection and selective oxidation of the
anomeric position to a carboxylic acid or equivalent.

« Esterification: The resulting furan-2-carboxylic acid is esterified with a specific allylic alcohol.
This step is critical as the allylic alcohol fragment will become the side chain of the final
molecule, and its geometry influences the stereochemical outcome of the rearrangement.

Phase 2: The Key Ireland-Claisen Rearrangement

This is the defining step of the synthesis. The ester formed in Phase 1 is subjected to the
Ireland-Claisen rearrangement conditions to generate the quaternary center.[1]

» Reagents: Lithium hexamethyldisilazide (LIHMDS), Trimethylsilyl chloride (TMSCI), and
HMPA (or DMPU) as a cosolvent.

¢ Mechanism:

o Enolization: LIHMDS generates the lithium enolate of the ester at low temperature (-78
°C).

o Trapping: The enolate is trapped with TMSCI to form the silyl ketene acetal.

o Rearrangement: Upon warming (or keeping at controlled temp), the silyl ketene acetal
undergoes a concerted, suprafacial [3,3]-sigmatropic rearrangement via a chair-like
transition state.

o Stereocontrol: The geometry of the enolate (controlled by the solvent system, specifically
HMPA) determines the diastereoselectivity. The E-silyl ketene acetal typically favors the anti
product, while the Z-isomer favors the syn product. In this synthesis, high diastereoselectivity
is achieved to set the quaternary center relative to the existing furanose stereocenters.
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Phase 3: Elaboration to (-)-Cinatrin B

Following the rearrangement, the linear carboxylic acid is transformed into the spiro-lactone

core.

o Methylation: The crude acid is often methylated (e.g., diazomethane) to facilitate purification

and characterization.

o Oxidative Cleavage/Lactonization: The alkene resulting from the rearrangement is oxidatively
cleaved (e.g., ozonolysis or Lemieux-Johnson oxidation) to an aldehyde or ketone, which
then undergoes spontaneous or acid-catalyzed cyclization with the pendant alcohol
(deprotected from the furanose) to form the spiro-lactone.

» Final Deprotection: Removal of remaining protecting groups (e.g., acetonides, benzyl ethers)
yields (-)-cinatrin B.

Visualization: Forward Synthesis Flow
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Figure 2: Forward synthetic pathway highlighting the Ireland-Claisen rearrangement.

Key Experimental Protocols
Ireland-Claisen Rearrangement Protocol

Note: This protocol is a generalized high-fidelity representation based on the Rizzacasa
methodology.

Objective: Stereoselective formation of the quaternary carbon via [3,3]-sigmatropic
rearrangement.

» Reagent Preparation:
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o Dry THF and HMPA (or DMPU) must be freshly distilled or obtained from anhydrous

sources.

o Prepare a 1.0 M solution of LIHMDS in THF.

e Enolization:

o Charge a flame-dried flask with the allylic ester substrate (1.0 equiv) in THF/HMPA (4:1
ratio).

o Cool the solution to -78 °C under an argon atmosphere.

o Add LIHMDS (1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure
complete deprotonation.

e Trapping:
o Add TMSCI (1.5 equiv, freshly distilled) dropwise.

o Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature (or
reflux, depending on substrate sterics) over 1-2 hours.

o Workup:

o Quench the reaction with 1N HCI (aq) to hydrolyze the silyl ester back to the carboxylic
acid.

o Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na=SOa4, and
concentrate.

o Validation:

o Analyze the crude mixture by *H NMR to determine the diastereomeric ratio (dr) before
purification.

Critical Control Point: The ratio of THF to HMPA is crucial. HMPA promotes the formation of the
separated ion pair, favoring the Z-enolate (which leads to the syn product via the chair
transition state) or optimizing the geometry for the specific steric demands of the furanose ring.
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Mechanism of Action (Biological Context)[4][5]

Target: Phospholipase A2 (PLA2) Relevance: PLA2 enzymes catalyze the hydrolysis of
membrane phospholipids to release arachidonic acid, a precursor to inflammatory mediators
(prostaglandins, leukotrienes).

Cinatrin B Mechanism:
e Transition State Mimicry: The spiro-

-lactone core of Cinatrin B mimics the tetrahedral intermediate formed during the hydrolysis
of the phospholipid ester bond by PLAZ2.

o Competitive Inhibition: By binding to the active site of PLA2, Cinatrin B prevents the enzyme
from accessing its natural substrate, thereby blocking the inflammatory cascade.

» Specificity: The unique stereochemical arrangement (set by the D-arabinose scaffold and the
Ireland-Claisen step) ensures high affinity for the chiral environment of the enzyme's active

site.
Parameter Value/Description
Starting Material D-Arabinose (Chiral Pool)
Key Step Ireland-Claisen Rearrangement
Key Reagents LiIHMDS, TMSCI, HMPA

Substrate control (D-arabinose) + Transition
Stereocontrol Source o
state control (Chair-like)

Target Activity Phospholipase A2 (PLA2) Inhibition

1,2,3,5-tetrahydroxypentane-1,2,3-tricarboxylic
Core Structure ] o ]
acid derivative (Spiro-lactone)
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A2 Inhibitor (-)-Cinatrin B." The Journal of Organic Chemistry, vol. 67, no. 13, 2002, pp.
4392-4398.

« |solation & Structure: Itazaki, H., et al. "Cinatrins, a novel family of phospholipase A2
inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of
cinatrins." The Journal of Antibiotics, vol. 45, no. 1, 1992, pp. 38-49.

o Related Methodology: Urabe, F., et al. "Total Synthesis of (-)-Cinatrin C1 Based on an
In(OTf)3-Catalyzed Conia-Ene Reaction." The Journal of Organic Chemistry, vol. 78, no. 8,
2013, pp. 3847-3857.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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